N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-17-8-7-14(11-15(17)22-20(25)13-5-3-4-6-13)16-12-24-18(21-16)9-10-19(23-24)27-2/h7-13H,3-6H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJIDYVSQHRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazo[1,2-b]pyridazine moiety, which is significant for its biological activity. The presence of methoxy groups enhances its solubility and bioavailability. The molecular formula is with a molecular weight of approximately 388.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.43 g/mol |
| Structure | Structure |
The primary biological activity of this compound is linked to its inhibition of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and proliferation. Research indicates that this compound induces G1-phase cell cycle arrest and suppresses the phosphorylation of key proteins such as AKT and S6, suggesting its potential as an anticancer therapeutic agent.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer properties through:
- Inhibition of mTOR Pathway : This inhibition leads to reduced cell proliferation in various cancer cell lines.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.
Interaction with Protein Kinases
The compound has been identified to interact specifically with protein kinases involved in cancer progression. Its structural features allow effective binding to these targets, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines, including breast and lung cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast) 5.0 A549 (Lung) 3.8 - Mechanistic Studies : Research indicated that the compound effectively downregulates the expression of cyclin D1 and upregulates p21, leading to cell cycle arrest.
- Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with the compound compared to control groups.
Future Directions
The unique structural characteristics of this compound position it as a promising candidate for further development in drug discovery. Future research should focus on:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:
Structural and Functional Differences
Substituent Effects on the Phenyl Ring
- Methoxy (Target Compound) : Enhances electron density, improving solubility through hydrogen bonding. The bulkier OCH₃ group may reduce steric accessibility compared to smaller substituents like F or Cl .
- Fluoro () : Electron-withdrawing nature may alter electronic properties and binding interactions. Fluorine’s small size allows for tighter packing in crystals, as seen in hydrogen-bonding patterns .
- Chloro (–7) : Increases molecular weight and polarity. Chlorine’s polarizability may enhance intermolecular interactions (e.g., halogen bonding) but could reduce bioavailability due to higher hydrophobicity .
Amide Group Variations
Implications of Molecular Weight and Solubility
Hydrogen Bonding and Crystal Packing
- The amide group in all compounds serves as a hydrogen bond donor/acceptor, influencing crystal packing and stability .
- Methoxy groups act as hydrogen bond acceptors, while chloro and fluoro substituents participate in weaker interactions (e.g., C–H···Cl/F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
